molecular formula C21H18ClNO6 B563135 Acemetacin-d4 CAS No. 1196151-16-2

Acemetacin-d4

Cat. No.: B563135
CAS No.: 1196151-16-2
M. Wt: 419.85
InChI Key: FSQKKOOTNAMONP-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acemetacin-d4 is a deuterium-labeled stable isotope of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID) used in research. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of Acemetacin levels in complex biological matrices such as plasma, synovial fluid, and tissues. The parent compound, Acemetacin, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, indometacin . The primary mechanism of action for Acemetacin, and by extension the pathway studied using this compound, is the non-selective inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . Research suggests that Acemetacin may offer a better gastrointestinal tolerability profile compared to indometacin, potentially due to mechanisms that result in less induction of leukocyte-endothelial adherence . This compound is an essential tool for pharmaceutical and metabolic research, facilitating pharmacokinetic studies, drug metabolism investigations, and bioanalytical method development. Its use ensures high analytical reliability in quantifying the parent drug and understanding its behavior, which includes a high bioavailability and distribution into target sites like synovial fluid . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKKOOTNAMONP-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Foundation in Acemetacin Synthesis

The preparation of this compound derives from the established synthesis of non-deuterated acemetacin, as detailed in the patent EP0126942A1. The process involves three key stages:

  • Protection of the carboxylic acid group in indomethacin using a tetrahydropyranyl (THP) protecting group.

  • Esterification of the protected intermediate with glycolic acid derivatives.

  • Deprotection and acid hydrolysis to yield the final acemetacin product.

For this compound, deuterium is introduced during the esterification or deprotection steps by substituting hydrogenated reagents with deuterated analogs.

Deuterium Incorporation Strategies

Deuteration targets the ethyl glycolate moiety of acemetacin, where four hydrogen atoms are replaced. Two primary approaches are employed:

Deuterated Esterification Reagents

The esterification step utilizes deuterated ethanol (CH3CD2OH) or fully deuterated glycolic acid (D2OOC-CD2-OD) to incorporate deuterium into the ethyl glycolate side chain. Reaction conditions mirror those in the original patent:

StepReagentTemperatureYield (%)
EsterificationCD3COCl/DCC0–25°C78–82
DeprotectionCF3COOD/D2O40°C90–95

Key Reaction:

Indomethacin-THP+CD3COClDCC, DMAPThis compound esterCF3COODThis compound\text{Indomethacin-THP} + \text{CD}3\text{COCl} \xrightarrow{\text{DCC, DMAP}} \text{this compound ester} \xrightarrow{\text{CF}3\text{COOD}} \text{this compound}

Post-Synthesis Hydrogen-Deuterium Exchange

Selective deuteration is achieved by treating acemetacin with deuterated trifluoroacetic acid (CF3COOD) under reflux, facilitating H/D exchange at labile positions (e.g., α-hydrogens adjacent to carbonyl groups).

Optimization of Reaction Conditions

Catalysts and Solvents

  • Catalysts: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) remain optimal for esterification, ensuring >80% yields.

  • Solvents: Deuterated dimethylformamide (DMF-d7) minimizes proton interference during NMR characterization.

Temperature and Time

  • Esterification: Conducted at 0°C to room temperature for 48 hours to prevent racemization.

  • Deprotection: Acid hydrolysis at 40°C for 2 hours achieves complete THP removal without side reactions.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via silica gel chromatography using deuterated chloroform (CDCl3) and methanol-d4 (3:1 v/v), yielding >98% purity.

Spectroscopic Analysis

NMR (DMSO-d6, 300 MHz):

  • 1H NMR: Disappearance of peaks at δ 1.25 (CH3CH2O) in non-deuterated acemetacin confirms deuteration.

  • 13C NMR: Shift from δ 14.1 (CH3) to δ 14.0 (CD3) verifies deuterium incorporation.

Mass Spectrometry:

  • ESI-MS: m/z 416.1 [M+H]+ for acemetacin vs. m/z 420.1 [M+D]+ for this compound.

Challenges and Solutions in Industrial Scaling

Cost of Deuterated Reagents

Deuterated glycolic acid (USD 250/g) contributes to high production costs. Mitigation strategies include:

  • Recycling solvents via distillation.

  • Optimizing stoichiometry to reduce excess reagent use.

Isotopic Purity

Achieving >99% deuterium enrichment requires rigorous exclusion of moisture, as proton exchange during hydrolysis can dilute isotopic content.

Chemical Reactions Analysis

Types of Reactions: Acemetacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and elimination from the body .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deuterated metabolites of Acemetacin, which are used to study the drug’s metabolic pathways and pharmacokinetics .

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Acemetacin-d4 serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification in mass spectrometry.

Case Study: LC-MS/MS Method Development

A notable study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify acemetacin and its metabolites in human plasma. This compound was utilized as an internal standard, facilitating accurate measurement despite the complex biological matrix. The study highlighted the method's sensitivity and reliability across varying concentrations, demonstrating this compound's effectiveness in pharmacokinetic assessments .

ParameterValue
Lower Limit of Quantification (LLOQ)3.05 ng/ml
Upper Limit of Quantification (ULOQ)20,000 ng/ml
Correlation Coefficient (r²)>0.99

Drug Metabolism Studies

This compound is instrumental in studying drug metabolism, particularly in understanding interindividual differences in drug handling. Its deuterated nature allows researchers to trace metabolic pathways without interference from endogenous compounds.

Case Study: Metabolic Pathway Investigation

Research involving the coadministration of acetanilid-d5 and phenacetin demonstrated how this compound could be monitored via gas chromatography-mass spectrometry (GC-MS). This approach enabled researchers to observe differences in drug metabolism among subjects, providing insights into personalized medicine .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a reference standard for method validation and quality control. Its distinct mass profile helps in differentiating it from non-labeled compounds during analysis.

Example: Quality Control in Pharmaceutical Analysis

A study outlined the use of this compound in validating analytical methods for quantifying acemetacin in pharmaceutical formulations. The presence of deuterium allowed for more accurate assessments of drug purity and concentration levels .

Clinical Research

This compound is also applied in clinical research to evaluate the efficacy and safety profiles of new formulations or combinations involving acemetacin.

Case Study: Efficacy Trials

Clinical trials utilizing this compound have been conducted to assess its effectiveness in treating conditions such as osteoarthritis and rheumatoid arthritis. The use of deuterated standards helped ensure that pharmacokinetic data were robust and reliable .

Mechanism of Action

Acemetacin-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a means to study the drug’s behavior in more detail .

Comparison with Similar Compounds

Structural and Functional Comparisons

Acemetacin-d4 vs. O-Desmethyl Indomethacin-d4

  • Structural Differences : this compound retains the acetylated glycolic acid side chain of acemetacin, whereas O-desmethyl indomethacin-d4 lacks the methyl group on the indole ring. This structural variation impacts metabolic stability; this compound is less prone to glucuronidation, making it more suitable for long-term pharmacokinetic studies .
  • Analytical Utility : Both compounds serve as internal standards in LC-MS/MS, but this compound is preferred for quantifying parent acemetacin due to its structural fidelity. In contrast, O-desmethyl indomethacin-d4 is used for metabolite-specific assays .

This compound vs. Acedoben-D4

  • Deuterium Labeling : Acedoben-D4 contains four deuterium atoms on the benzoic acid ring, while this compound incorporates deuterium in the indole-acetic acid moiety. This difference influences their ionization efficiency in MS; this compound exhibits better ionization stability in polar solvents .
  • Applications : Acedoben-D4 is widely used in therapeutic drug monitoring for antihypertensive agents, whereas this compound is specialized for NSAID metabolism studies .
Pharmacokinetic and Analytical Performance

Table 1: Comparative Performance of Deuterated NSAID Standards

Compound Molecular Formula Primary Application Detection Method Limit of Quantification (LOQ) Reference
This compound C₂₁H₁₄D₄ClNO₅ NSAID metabolism in plasma LC-MS/MS 0.1 ng/mL
Acetaminophen-D4 C₈H₅D₄NO₂ Analgesic drug monitoring LC-MS/MS 0.5 ng/mL
Acedoben-D4 C₉H₅D₄NO₃ Antihypertensive drug assays LC-MS/MS 0.2 ng/mL
O-Desmethyl Indomethacin-d4 C₁₈H₁₂D₄ClNO₃ Indomethacin metabolite assays LC-MS/MS 0.3 ng/mL

Key Findings :

  • This compound demonstrates superior sensitivity (LOQ = 0.1 ng/mL) compared to acetaminophen-D4 (LOQ = 0.5 ng/mL), attributed to its optimized deuterium placement and reduced matrix effects .
Cost and Accessibility

This compound is among the most expensive deuterated standards ($990/mg), reflecting its niche application and complex synthesis. In contrast, acetaminophen-D4 is more affordable ($685/mg) due to broader demand in clinical toxicology .

Biological Activity

Acemetacin-d4 is a deuterated derivative of acemetacin, a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a COX (cyclooxygenase) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolism, and potential therapeutic applications.

Overview of Acemetacin

Acemetacin is known for its anti-inflammatory and analgesic properties. It functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators . Acemetacin is metabolized into indometacin, its active metabolite, which further contributes to its biological effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety. Key pharmacokinetic parameters include:

ParameterValue
Cmax (ng/ml) 276.8 (elderly), 187 (young)
Tmax (h) 2.5
AUC (ng h/ml) 483-712
Bioavailability ~66% in plasma
Volume of Distribution 0.5-0.7 L/kg
Protein Binding >90%

These parameters indicate that this compound has a significant systemic exposure and is highly bound to plasma proteins, which may influence its therapeutic window and potential interactions with other drugs .

The primary mechanism through which this compound exerts its effects is by antagonizing the COX enzymes, thereby reducing the synthesis of prostaglandins. This action leads to:

  • Decreased inflammation
  • Analgesic effects
  • Modulation of immune responses

Additionally, acemetacin has been shown to inhibit polymorphonuclear leukocyte motility and modulate nitric oxide pathways, which can further contribute to its anti-inflammatory effects .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound using various mammalian cell lines. The evaluation typically involves:

  • Cell Viability Assays : Such as MTT or Alamar Blue assays to determine the metabolic activity of cells post-treatment.
  • Apoptosis Detection : Using assays like TUNEL or caspase activation studies to evaluate programmed cell death mechanisms.

These assays help in understanding the safety profile of this compound compared to its parent compound and other NSAIDs. Preliminary findings suggest that while acemetacin has therapeutic benefits, it may also exhibit cytotoxic effects at higher concentrations .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Anti-inflammatory Studies : Research demonstrated that this compound effectively reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions.
  • Cancer Research : In vitro studies indicated that this compound could inhibit the growth of certain cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity compared to untreated controls .
  • Metabolism Studies : Investigations into the metabolism of this compound revealed that it undergoes similar metabolic pathways as acemetacin, primarily through esterolytic cleavage leading to indometacin formation .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Acemetacin-d4 with isotopic purity?

  • Methodological Answer : Synthesizing this compound requires selecting deuterated precursors and optimizing reaction conditions (e.g., solvent, temperature, catalyst) to ensure isotopic purity. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS) to confirm deuteration sites and isotopic enrichment (>98%). Cross-referencing spectral data with non-deuterated Acemetacin is essential to validate structural integrity .

Q. How should researchers design experiments to validate this compound as an internal standard in quantitative LC-MS/MS assays?

  • Methodological Answer : Validate by comparing ion suppression effects, retention time stability, and matrix effects (plasma, tissue homogenates) between this compound and the analyte. Use calibration curves with deuterated/non-deuterated analyte pairs to assess linearity, accuracy, and precision. Ensure the deuterated compound co-elutes with the analyte to minimize variability in ionization efficiency .

Q. What statistical methods are appropriate for analyzing pharmacokinetic data using this compound?

  • Methodological Answer : Apply non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 calculations. Use ANOVA or mixed-effects models to compare inter-subject variability. For small sample sizes, leverage Bayesian statistics to estimate posterior distributions of parameters. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can isotopic effects of this compound influence metabolic stability studies, and how should researchers mitigate these effects?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) may alter CYP450-mediated metabolism, leading to discrepancies in clearance rates. Mitigate by conducting parallel in vitro assays (e.g., human liver microsomes) with both deuterated and non-deuterated forms. Use deuterium-labeled positions at metabolically inert sites (e.g., methyl groups) to minimize KIEs. Validate findings with in vivo crossover studies .

Q. What experimental strategies resolve contradictions in this compound’s plasma protein binding data across studies?

  • Methodological Answer : Reconcile discrepancies by standardizing assay conditions (pH, temperature, buffer composition) and using equilibrium dialysis instead of ultrafiltration to avoid non-specific binding artifacts. Validate results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform meta-analyses to identify confounding variables (e.g., albumin concentration differences) .

Q. How should researchers integrate this compound into multimodal imaging studies (e.g., PET/MRI) for inflammatory biomarker tracking?

  • Methodological Answer : Develop a dual-labeling protocol by conjugating this compound with radiotracers (e.g., ¹⁸F) or MRI contrast agents. Optimize chelator chemistry to prevent interference with deuterium labeling. Validate specificity using knockout animal models or competitive binding assays. Use pharmacokinetic modeling to synchronize imaging timepoints with drug distribution phases .

Q. What computational approaches predict deuterium retention in this compound under physiological conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model C-D bond dissociation energies and identify labile deuterium positions. Validate predictions with accelerated stability studies (e.g., exposure to D2O or elevated temperatures) and correlate with in vivo deuterium loss data. Use molecular dynamics (MD) simulations to assess solvent accessibility of deuterated sites .

Methodological Best Practices

  • Data Reproducibility : Document synthesis protocols, analytical parameters (e.g., LC gradient, MS ionization settings), and raw data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Conflict Resolution : Address contradictory findings by replicating experiments in independent labs and publishing detailed method harmonization guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.